2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopropylamine with a suitable isoindole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with isoindole derivatives and exhibit diverse biological activities.
Isoindole Derivatives: Other isoindole derivatives, such as those with different substituents, can have varying biological and chemical properties.
Uniqueness
2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the cyclopropyl and piperazine moieties, along with the methylsulfonyl group, differentiates it from other similar compounds .
Properties
Molecular Formula |
C17H19N3O5S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-cyclopropyl-5-(4-methylsulfonylpiperazine-1-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O5S/c1-26(24,25)19-8-6-18(7-9-19)15(21)11-2-5-13-14(10-11)17(23)20(16(13)22)12-3-4-12/h2,5,10,12H,3-4,6-9H2,1H3 |
InChI Key |
OPGFJHREZGRVAY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |
Origin of Product |
United States |
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